The compound {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic molecule that integrates multiple functional groups, making it significant in medicinal chemistry and pharmaceutical applications. It features a piperidine ring, a cyclopropyl group, and an acetic acid moiety, which contribute to its unique properties and potential biological activities.
This compound is synthesized in laboratory settings, often as part of research focused on developing new therapeutic agents. The specific synthesis methods may vary depending on the desired properties and applications of the final product.
The compound can be classified as an amino acid derivative, specifically a piperidine-based carboxylic acid. Its structure suggests potential applications in drug design due to the presence of the piperidine ring and the carboxylic acid functional group.
The synthesis of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves several steps, which may include:
The synthesis may require specific reagents such as:
The molecular structure of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be illustrated as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for amino acids and carboxylic acids, including:
These reactions can be influenced by:
The mechanism of action for compounds like {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves interaction with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications in the piperidine and acetic acid moieties significantly affect their pharmacodynamics and pharmacokinetics.
This compound has potential applications in:
The piperidine ring serves as the central scaffold for the target compound, with C3 functionalization being critical for subsequent derivatization. Two predominant methodologies dominate its synthesis: ring-closing metathesis (RCM) and intramolecular nucleophilic substitution (SN₂). RCM employs Grubbs II catalysts (typically 5-7 mol%) on diene precursors like N-allyl-4-pentenamines, achieving ring closure under mild conditions (CH₂Cl₂, 40°C) with yields of 70-85% and minimal dimerization byproducts . For SN₂-based routes, N-protected 5-halopentylamines undergo cyclization in the presence of base (K₂CO₃ or DBU), where the choice of solvent (acetonitrile or DMF) significantly impacts efficiency. Polar aprotic solvents like DMF accelerate cyclization but may promote elimination side products, reducing yields to 60-75% [9]. Recent optimizations leverage in-situ protecting group strategies during cyclization; for example, employing tert-butoxycarbonyl (Boc) groups reduces steric hindrance during ring closure, followed by acidic deprotection to free the piperidine nitrogen for acetic acid conjugation [4].
Table 1: Cyclization Methods for Piperidine Core Synthesis
Method | Precursor | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Ring-Closing Metathesis | N-Allyl-4-pentenamine | Grubbs II (5 mol%), CH₂Cl₂, 40°C | 70-85 | Low epimerization, high functional group tolerance |
Intramolecular SN₂ | 5-Bromopentylamine | DBU, CH₃CN, 80°C | 60-75 | Cost-effective reagents |
Reductive Amination | Glutaraldehyde/amine | NaBH₃CN, MeOH, 0°C to RT | 65-80 | Chemoselectivity, scalability |
Introduction of the cyclopropylamine moiety occurs via two primary pathways: Simmons-Smith cyclopropanation of allylic amines and copper-catalyzed coupling of cyclopropylamine to halogenated intermediates. Simmons-Smith protocols utilize diiodomethane (CH₂I₂) and zinc-copper couple (Zn/Cu) on N-Boc-allylamine derivatives, generating the cyclopropyl ring with >90% stereoselectivity for the cis-isomer when chiral directing groups (e.g., Oppolzer’s sultam) are employed [9]. Alternatively, direct amidation of pre-formed cyclopropylamine with piperidine-3-carboxylic acid intermediates uses carbodiimide coupling agents (DCC or EDC) in dichloromethane, yielding 80-92% of the C-linked cyclopropylamino-piperidine adduct. Enantioselective synthesis is achievable through chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation of vinylcyclopropane precursors using Rh(I)-(S)-BINAP catalysts, affording ee values >95% [6] [9]. Key challenges include ring strain-induced decomposition during purification, mitigated by low-temperature silica gel chromatography or crystallization from heptane/ethyl acetate mixtures.
The benzyloxycarbonyl (Cbz) group safeguards the cyclopropylamine nitrogen during synthetic sequences, prized for its stability under basic/nucleophilic conditions and orthogonal deprotection relative to Boc. Protection involves treating cyclopropylaminomethylpiperidine intermediates with benzyl chloroformate (Cbz-Cl, 1.1 equiv) in dichloromethane with triethylamine (TEA) as base, achieving near-quantitative yields at 0°C [4]. Crucially, deprotection methodologies require selectivity to preserve the acetic acid moiety and cyclopropane integrity:
Table 2: Cbz Deprotection Methods and Selectivity Profiles
Method | Conditions | Yield (%) | Functional Group Compatibility |
---|---|---|---|
Pd/C Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, 2 h | 85-90 | Low (cyclopropane ring sensitive) |
Electrochemical Reduction | −1.2 V (vs. Ag/AgCl), MeOH/H₂O, RT | 90-95 | High (avoids reductively labile groups) |
AlCl₃/HFIP | AlCl₃ (3 equiv), HFIP, RT, 1 h | 88-93 | Moderate (esters stable; ethers labile) |
Conjugation of acetic acid to the piperidine nitrogen employs carbodiimide-mediated coupling or alkylation of bromoacetate followed by saponification. For carbodiimides, N-Cbz-protected aminomethylpiperidine reacts with bromoacetic acid using DCC (1.2 equiv) and catalytic DMAP in CH₂Cl₂, furnishing the ester intermediate, which is hydrolyzed with LiOH in THF/H₂O to the acid (overall yield: 75-82%) . Alternatively, in-situ generation of the piperidine anion via LDA in THF at −78°C, followed by addition of ethyl bromoacetate and ester hydrolysis, achieves higher regioselectivity (>98%) but requires rigorous anhydrous conditions [5]. Key purification challenges arise from di-alkylated byproducts or ester hydrolysis residues, resolved by acid-base extraction (5% NaHCO₃ wash) or recrystallization from toluene/cyclohexane. Analytical validation via ¹H NMR confirms conjugation success: the piperidine N-CH₂CO₂H moiety exhibits characteristic doublets near δ 3.25 and 3.45 ppm (J = 16 Hz) [8].
The target compound harbors two chiral elements: the C3 position of the piperidine and the cyclopropane ring. Controlling absolute stereochemistry demands chiral pool exploitation or catalytic asymmetric synthesis. For piperidine formation, L-proline-derived enolates undergo stereoretentive alkylation to install the C3 substituent with >99% ee, albeit with limited flexibility for ring substitution [9]. More versatile approaches utilize chiral catalysts:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: